N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as MPPI, is a novel compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
1,3,4-Oxadiazole derivatives, including those related to N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, have been extensively studied for their potential in cancer treatment. For example, compounds with 1,3,4-oxadiazole rings have shown inhibitory activity against various cancer cell lines, such as PANC-1 and HepG2, indicating their promise as chemotherapeutic agents (Vinayak et al., 2014).
Antimicrobial Activity
These derivatives have also been researched for their antimicrobial properties. Studies have synthesized and evaluated various 1,3,4-oxadiazole compounds, finding them active against a range of microbial species. This suggests their potential application in treating bacterial infections (Gul et al., 2017).
Anti-inflammatory and Analgesic Effects
Another area of research has been the exploration of anti-inflammatory and analgesic effects. Certain derivatives, particularly those including the 1,3,4-oxadiazole moiety, have demonstrated significant analgesic and anti-inflammatory actions in pharmacological evaluations (Faheem, 2018).
Antioxidant Potential
Additionally, these compounds have been assessed for their antioxidant capabilities. Some derivatives have shown potential in scavenging free radicals, which is crucial in the prevention of various oxidative stress-related diseases (Verma et al., 2019).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-19-13-11-18(12-14-19)26-23(30)16-29-15-21(20-9-5-6-10-22(20)29)25-28-27-24(32-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNRNEOFCQHPPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide |
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